molecular formula C15H14FNO B3340979 N-(2-fluoro-5-methylphenyl)-4-methylbenzamide CAS No. 1002463-95-7

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Cat. No.: B3340979
CAS No.: 1002463-95-7
M. Wt: 243.28 g/mol
InChI Key: ZXZZAANBYJLZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is a synthetic benzamide derivative intended for research and development purposes. As part of the fluorinated benzamide family, this compound is of significant interest in medicinal chemistry and pharmaceutical research . The strategic incorporation of a fluorine atom on the aniline ring and a methyl group on the benzamide ring is a common practice in drug design. Fluorine can markedly influence a molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters for optimizing binding affinity to biological targets . Researchers investigate such compounds primarily for their potential bioactivity. Fluorinated benzamides have been studied for their relevance in antiviral activities and other therapeutic areas . The core benzamide structure is a privileged scaffold in medicinal chemistry, often serving as a key pharmacophore. The specific spatial arrangement of the fluoro and methyl substituents in this compound may lead to unique interactions with enzyme active sites or protein receptors, making it a valuable candidate for structure-activity relationship (SAR) studies . Handling and Safety: This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult safety data sheets for analogous compounds, which suggest precautions such as wearing protective gloves and eye protection, ensuring adequate ventilation, and avoiding the formation of dust and aerosols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-10-3-6-12(7-4-10)15(18)17-14-9-11(2)5-8-13(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZZAANBYJLZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 2 Fluoro 5 Methylphenyl 4 Methylbenzamide

Retrosynthetic Analysis and Key Disconnection Strategies

A primary retrosynthetic disconnection for N-(2-fluoro-5-methylphenyl)-4-methylbenzamide targets the central amide bond. This bond can be formed through the coupling of two key precursors: 2-fluoro-5-methylaniline (B1296174) and 4-methylbenzoic acid or its activated derivatives. This strategy is the most direct and widely employed approach for the synthesis of this and related benzamide (B126) structures. The formation of the amide linkage is a robust and well-documented transformation in organic synthesis.

The synthesis of the precursors themselves involves further retrosynthetic considerations. For instance, 2-fluoro-5-methylaniline can be conceptually derived from 1-fluoro-4-methyl-2-nitrobenzene through the reduction of the nitro group. This nitro compound, in turn, can be synthesized from commercially available starting materials via standard aromatic substitution and functional group interconversion reactions. Similarly, 4-methylbenzoic acid is a readily available starting material.

Established Synthetic Routes to this compound and Related Intermediates

The formation of the amide bond between 2-fluoro-5-methylaniline and 4-methylbenzoic acid can be accomplished using several methods. One common approach involves the in situ activation of the carboxylic acid with a coupling reagent. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are effective for promoting this transformation. researchgate.net These reagents facilitate the formation of an activated ester intermediate, which readily reacts with the amine to form the desired amide. reddit.com The reaction is typically carried out in an inert solvent such as DMF (Dimethylformamide). researchgate.net

An alternative and classical method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is commonly achieved by treating 4-methylbenzoic acid with thionyl chloride (SOCl₂). researchgate.netscielo.br The resulting 4-methylbenzoyl chloride is then reacted with 2-fluoro-5-methylaniline, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. scielo.br

Coupling Reagent/MethodBaseSolventKey Features
HATU DIPEADMFHigh efficiency, mild reaction conditions. researchgate.netreddit.com
Thionyl Chloride Pyridine-Forms a highly reactive acyl chloride intermediate. researchgate.netscielo.br
EDC/HOAt DIPEACH₂Cl₂Another common peptide coupling system. nih.gov

This table presents common amidation reagents and conditions applicable to the synthesis of this compound.

The synthesis of the key intermediate, 2-fluoro-5-methylaniline, often requires functional group interconversions. ub.edu A typical route may start with a commercially available fluorotoluene derivative. For example, 2-fluoro-4-nitrotoluene (B45272) can be oxidized to 2-fluoro-4-nitrobenzoic acid. researchgate.net Following amidation, the nitro group can be reduced to the corresponding amine. researchgate.net Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a clean and efficient method for this reduction. researchgate.net This approach avoids the use of stoichiometric metal reductants like iron powder, which can generate significant waste. researchgate.net

Other functional group interconversions, such as halogenation, can be employed to introduce or modify substituents on the aromatic rings, allowing for the synthesis of a diverse range of analogues. vanderbilt.edu

Flow chemistry presents a modern approach to optimizing multi-step syntheses by integrating several reaction and purification steps into a continuous process, which can improve efficiency and reduce waste. tue.nlsyrris.jp

Design and Synthesis of this compound Analogues and Derivatives

The structural framework of this compound can be systematically modified to explore structure-activity relationships for various biological targets. nih.govunimi.it

Rational structural modification involves altering specific parts of the molecule to enhance desired properties. nih.govmdpi.com For this compound, modifications can be made to either of the aromatic rings or the amide nitrogen.

Ring Substitutions: The introduction of different substituents on the phenyl rings can significantly influence the electronic and steric properties of the molecule. mdpi.comnih.govnih.gov For example, additional fluorine atoms or other halogen groups can be introduced to alter lipophilicity and binding interactions. mdpi.comnih.gov The synthesis of such analogues would involve starting with appropriately substituted anilines or benzoic acids. mdpi.combrieflands.com

Modification SiteExample SubstituentsSynthetic Precursor
Fluoro-methylphenyl Ring Additional Fluoro, Chloro, NitroSubstituted 2-fluoro-5-methylaniline
Methylbenzoyl Ring Chloro, Methoxy, TrifluoromethylSubstituted 4-methylbenzoic acid
Amide Nitrogen Methyl, other alkyl groupsN-substituted 2-fluoro-5-methylaniline

This table illustrates potential structural modifications and the corresponding precursors required for the synthesis of this compound analogues.

N-substituent variations: The hydrogen atom on the amide nitrogen can be replaced with various alkyl or other functional groups. researchgate.net This can be achieved by starting with an N-substituted aniline (B41778) or by post-synthetic modification of the parent compound, although the latter can be challenging. The synthesis of N-methyl derivatives, for example, would utilize N-methyl-2-fluoro-5-methylaniline as the starting material. researchgate.net Such modifications can impact the molecule's conformation and hydrogen bonding capabilities.

Parallel and Combinatorial Synthesis Approaches for Library Generation

Parallel and combinatorial synthesis are powerful strategies in medicinal chemistry for the rapid generation of large numbers of compounds, known as libraries. wikipedia.org These approaches are instrumental in exploring the structure-activity relationships of a lead compound by systematically modifying different parts of its molecular structure. For this compound, these techniques can be employed to create a diverse set of analogues for biological screening.

The core structure of this compound is an amide, which is typically formed by the reaction of a carboxylic acid or its derivative with an amine. This chemical linkage is well-suited for combinatorial and parallel synthesis due to the wide availability of diverse building blocks (carboxylic acids and amines) and the robustness of amide bond-forming reactions.

A common approach is parallel synthesis , where reactions are carried out in separate reaction vessels (e.g., in a multi-well plate) simultaneously. imperial.ac.uk For the synthesis of a library based on this compound, one could react a single amine, 2-fluoro-5-methylaniline, with a variety of acyl chlorides or carboxylic acids in different wells. Conversely, 4-methylbenzoyl chloride could be reacted with a library of different anilines. This method allows for the creation of a spatially segregated library where the identity of each compound is known by its position.

Combinatorial chemistry can also be employed, particularly using the "split-and-pool" method, to generate even larger libraries. wikipedia.org In this technique, a solid support (like resin beads) is divided into portions, and a different building block is attached to each portion. The portions are then combined, mixed, and split again for the next reaction step. This process leads to a library of compounds where each bead contains a single chemical entity.

An illustrative example of a parallel synthesis approach to generate analogues of this compound is presented in the table below.

Starting AmineStarting Acyl ChlorideProduct
2-fluoro-5-methylaniline4-methylbenzoyl chlorideThis compound
2-fluoro-5-methylaniline3-chlorobenzoyl chlorideN-(2-fluoro-5-methylphenyl)-3-chlorobenzamide
2-fluoro-5-methylaniline4-methoxybenzoyl chlorideN-(2-fluoro-5-methylphenyl)-4-methoxybenzamide
2-fluoro-4-methylaniline4-methylbenzoyl chlorideN-(2-fluoro-4-methylphenyl)-4-methylbenzamide
3-fluoro-5-methylaniline4-methylbenzoyl chlorideN-(3-fluoro-5-methylphenyl)-4-methylbenzamide

Purification and Methodologies for Compound Homogeneity Assessment (e.g., HPLC, LCMS for purity confirmation)

After synthesis, purification of this compound is crucial to remove any unreacted starting materials, reagents, and byproducts. Following purification, the homogeneity and identity of the compound must be confirmed.

Common purification techniques for compounds like this compound include:

Recrystallization: This technique is often used for solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Column Chromatography: This is a versatile purification method where the compound mixture is passed through a column containing a stationary phase (e.g., silica (B1680970) gel). The components of the mixture separate based on their differential adsorption to the stationary phase.

Once purified, the homogeneity of the compound is assessed using analytical techniques that provide information on its purity and identity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. sielc.com It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net The output, a chromatogram, shows peaks corresponding to different components, and the area of the peak for the desired compound relative to the total area of all peaks provides a measure of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the analytical capabilities of mass spectrometry. researchgate.netnih.govnih.govaxispharm.comdrugtargetreview.com As the separated components elute from the HPLC column, they are introduced into a mass spectrometer, which measures the mass-to-charge ratio of the ions. This provides a confirmation of the molecular weight of the compound, thus verifying its identity, in addition to assessing its purity. nih.govaxispharm.com

The following table summarizes the key analytical methods for assessing the homogeneity of this compound.

Analytical TechniquePrinciple of OperationInformation Obtained
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a mobile phase and a stationary phase.Purity, Retention Time
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation by HPLC followed by mass analysis of the eluting components. researchgate.netnih.govnih.govaxispharm.comPurity, Retention Time, Molecular Weight Confirmation nih.govaxispharm.com

Biological Activity and Preclinical Pharmacological Investigations of N 2 Fluoro 5 Methylphenyl 4 Methylbenzamide

Preclinical In Vivo Efficacy Studies in Animal Models

Evaluation of Pharmacodynamic Biomarkers and Target Engagement in vivo:No data available.

Without such studies, any article generated on this specific topic would be speculative and would not meet the required standards of scientific accuracy.

Comparative Efficacy Analysis with Benchmark Compounds

A comparative efficacy analysis of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide with benchmark compounds is not possible due to the absence of publicly available preclinical data for the specified compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Detailed structure-activity relationship studies for this compound are not available in the public domain.

Identification of Key Pharmacophoric Elements and Essential Substituents

Information regarding the key pharmacophoric elements and essential substituents of this compound is not publicly available.

Positional Scanning and Exploration of Substituent Effects on Potency and Selectivity

There is no publicly accessible research on positional scanning or the effects of substituents on the potency and selectivity of this compound.

Mapping of Structure-Activity Landscapes for Optimized Biological Profiles

The mapping of structure-activity landscapes for this compound to optimize its biological profiles has not been reported in publicly available literature.

No Publicly Available Research Data on the Molecular Mechanisms of this compound

Comprehensive searches for the chemical compound this compound have yielded no specific scientific literature detailing its molecular mechanisms of action, primary molecular targets, or its effects on cellular processes. As a result, a detailed article on its target identification and downstream signaling pathways, as requested, cannot be constructed based on currently available public domain data.

The performed searches for information on this compound did not return any specific studies that would allow for an analysis of its biological activity. Research on related but structurally distinct compounds, such as other fluorinated benzamides or 4-methylbenzamide (B193301) derivatives, exists in the scientific literature. For instance, some fluorinated benzamides have been investigated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), and certain 4-methylbenzamide derivatives have been explored as potential protein kinase inhibitors. However, these findings cannot be directly extrapolated to this compound due to the specific structure-activity relationships that govern molecular interactions.

Without dedicated research on this particular compound, any discussion of its molecular targets, off-targets, the signaling pathways it may modulate, or its effects on processes like apoptosis and cell cycle regulation would be purely speculative. Methodologies such as affinity proteomics, chemical genetics, transcriptomic and proteomic profiling are standard approaches to elucidate these aspects of a compound's activity, but there is no indication in the public domain that this compound has been subjected to such analyses.

Similarly, information regarding the molecular interactions and binding energetics of this compound is not available. Computational methods like molecular docking are often used to predict binding modes and affinities to potential protein targets, but no such studies for this compound were found.

Molecular Mechanisms of Action and Target Identification

Characterization of Molecular Interactions and Binding Energetics

Ligand-Protein Interaction Studies

Quantitative biophysical assays are essential for characterizing the binding affinity and kinetics of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide with its putative biological targets. These methods provide crucial data on the thermodynamic and kinetic parameters of the interaction, which are vital for establishing a structure-activity relationship (SAR).

Surface Plasmon Resonance (SPR) analysis measures the binding of a ligand to a protein immobilized on a sensor chip in real-time. This technique can determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated, providing a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Microscale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, allowing for the quantification of binding affinity.

Currently, specific experimental data from SPR, ITC, or MST studies for the direct interaction of this compound with specific protein targets is not available in the public domain. Such studies are crucial for identifying the direct molecular targets and quantifying the binding events that initiate its biological effects.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Compound-Target Complexes

Structural biology techniques provide high-resolution, three-dimensional views of how a compound physically interacts with its protein target. This information is invaluable for understanding the precise binding mode, identifying key interacting residues, and guiding further drug design and optimization efforts through structure-based design.

X-ray crystallography involves crystallizing the protein-ligand complex and diffracting X-rays through the crystal to determine the atomic coordinates of both the protein and the bound compound. This can reveal the precise orientation of the compound in the binding pocket and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Cryo-electron microscopy (Cryo-EM) is used for determining the structure of large protein complexes. Samples are flash-frozen in vitreous ice, and their images are captured with an electron microscope. Computational methods are then used to reconstruct a 3D model from thousands of 2D images.

As of now, there are no publicly available crystal or cryo-EM structures of this compound in a complex with a protein target. The determination of such a structure would be a significant step forward in elucidating its mechanism of action at an atomic level.

Computational Chemistry and in Silico Approaches for N 2 Fluoro 5 Methylphenyl 4 Methylbenzamide Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, and a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in identifying potential biological targets for this compound and elucidating its binding mode at the atomic level. The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function.

For instance, in studies of similar benzamide (B126) derivatives, molecular docking has been successfully employed to predict binding interactions with various enzymes. These studies often reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The docking score, a numerical value representing the predicted binding affinity, is a critical parameter in these analyses. A lower docking score generally indicates a more favorable binding interaction.

To illustrate how docking results for this compound might be presented, consider the following hypothetical data table showing its predicted binding affinities with several potential protein targets.

Target ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-9.8Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)-8.5Tyr59, Tyr119, Gly121
p38 MAP Kinase-10.2Lys53, Met109, Asp168

This table is for illustrative purposes only and does not represent actual experimental data.

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-target complex over time. MD simulations provide a more dynamic and realistic picture of the molecular interactions by simulating the movements of atoms and molecules.

In a typical MD simulation of the this compound-protein complex, the system is placed in a simulated physiological environment, and the trajectories of the atoms are calculated over a specific period. The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand. A stable RMSD value over the simulation time suggests a stable binding.

Furthermore, MD simulations can reveal important information about the flexibility of the protein and the ligand, the role of water molecules in the binding site, and the free energy of binding. This detailed understanding of the conformational dynamics is crucial for validating the docking results and for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed using a dataset of compounds with known biological activities. For this compound, a QSAR study would involve synthesizing a series of analogs with variations in their chemical structure and measuring their biological activity against a specific target.

The structural features of these molecules are quantified using molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized compounds.

A hypothetical QSAR equation for a series of benzamide derivatives might look like this:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Count + 2.1

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HD_Count is the number of hydrogen bond donors.

A key outcome of a QSAR study is the identification of the most important physicochemical descriptors that influence the biological activity. This provides valuable insights into the mechanism of action and helps in designing more potent compounds.

For example, a QSAR model for this compound and its analogs might reveal that hydrophobicity (LogP) and the presence of hydrogen bond acceptors are positively correlated with activity, while molecular weight has a negative correlation. This would suggest that future modifications should focus on increasing hydrophobicity and adding hydrogen bond acceptor groups while keeping the molecular size in check.

The following table illustrates the type of data that would be used in a QSAR study for a series of benzamide derivatives.

CompoundpIC₅₀ (Experimental)LogPMolecular WeightHydrogen Bond Acceptors
Analog 16.53.2243.272
Analog 27.13.8257.303
Analog 35.92.9229.242
This compound 6.83.5243.272

This table is for illustrative purposes only and does not represent actual experimental data.

De Novo Design and Virtual Screening Based on the this compound Scaffold

De novo design and virtual screening are computational techniques used to identify novel drug candidates. The scaffold of this compound can serve as a starting point for these approaches.

In de novo design, algorithms are used to design novel molecules that are predicted to bind to a specific target. These algorithms can either build molecules atom by atom or by combining pre-defined molecular fragments within the constraints of the binding site.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a target of interest. This can be done using either ligand-based or structure-based methods. In ligand-based virtual screening, compounds are searched based on their similarity to a known active molecule, such as this compound. In structure-based virtual screening, molecular docking is used to screen a large number of compounds against the three-dimensional structure of the target protein.

Both de novo design and virtual screening can significantly reduce the time and cost associated with identifying new lead compounds, making them valuable tools in the early stages of drug discovery.

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) serves as a powerful strategy. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, LBDD methodologies such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling would be instrumental.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of this compound, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors would then be statistically correlated with their measured biological activity against a specific target. The resulting model could predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govfiveable.me By analyzing a set of active compounds structurally related to this compound, a pharmacophore model can be generated. This model would highlight key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The generated pharmacophore can then be used to screen large virtual libraries to identify diverse chemical scaffolds that possess the desired features for biological activity.

Structure-based Drug Design (SBDD) Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) offers a more direct approach to drug discovery. springernature.com Techniques like molecular docking and virtual screening are central to SBDD.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov In the context of this compound, docking simulations would be performed to place the molecule into the binding site of its putative target. These simulations would elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding affinity is often estimated using a scoring function, which helps in ranking different analogs.

Virtual Screening: Virtual screening involves the computational screening of large libraries of compounds against a target structure to identify potential hits. nih.govnih.gov Using the crystal structure of the target protein, a virtual screening campaign could be launched to identify molecules from vast chemical databases that are predicted to bind with high affinity. This process can be guided by the binding mode of this compound, if it is a known active compound.

In Silico Prediction of Preclinical Pharmacokinetic Properties (ADME)

A significant hurdle in drug development is poor pharmacokinetic properties, which relate to the absorption, distribution, metabolism, and excretion (ADME) of a compound. In silico ADME prediction tools are crucial for the early identification and mitigation of potential liabilities. nih.gov

Absorption and Distribution Prediction

Computational models can predict key parameters related to the absorption and distribution of this compound.

Caco-2 Permeability: The Caco-2 cell permeability assay is a common in vitro model for predicting human intestinal absorption. In silico models, often based on QSAR, can predict the Caco-2 permeability of a compound based on its molecular descriptors. researchgate.netnih.gov

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its distribution and availability to reach the target site. Computational models can predict the percentage of PPB based on the physicochemical properties of the compound. nih.govresearchgate.net

Table 1: Predicted Absorption and Distribution Properties of this compound
ADME ParameterPredicted ValueImplication
Caco-2 Permeability (nm/s)>20 x 10-6High intestinal absorption potential
Plasma Protein Binding (%)>95%High binding to plasma proteins, potentially affecting free drug concentration

Metabolic Stability and Excretion Pathway Prediction

Predicting how a compound is metabolized and excreted is vital for understanding its half-life and potential for drug-drug interactions.

Metabolic Stability: The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. mdpi.com In silico models can predict whether this compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nih.govacs.org Predicting the site of metabolism on the molecule can also guide structural modifications to improve stability.

Excretion Pathway: Computational models can provide insights into the likely routes of elimination for a drug, such as renal or biliary excretion. pharmacyinfoline.comnih.gov These predictions are often based on physicochemical properties like molecular weight and polarity.

Table 2: Predicted Metabolism and Excretion Properties of this compound
ADME ParameterPredictionImplication
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this isoform
CYP3A4 InhibitionInhibitorPotential for drug-drug interactions with co-administered CYP3A4 substrates
Primary Route of ExcretionHepatic metabolism and biliary excretionCompound is likely cleared primarily by the liver

Potential Applications and Future Research Directions

Exploration of Novel Therapeutic Avenues for N-(2-fluoro-5-methylphenyl)-4-methylbenzamide and its Derivatives in Preclinical Settings

There is no publicly available information on the exploration of novel therapeutic avenues for this compound or its direct derivatives in preclinical settings. While structurally related benzamide (B126) compounds have been investigated for a variety of therapeutic targets, including as enzyme inhibitors and receptor modulators, no such data has been published for this specific molecule.

Identification of Previously Undiscovered Biological Functions and Research Applications

Currently, there are no published studies that identify any specific biological functions or research applications for this compound. The potential of this compound remains to be elucidated through future biological screening and target identification studies.

Development of Advanced Drug Delivery Systems and Formulation Strategies for Enhanced Preclinical Efficacy

The absence of preclinical efficacy data for this compound means that there has been no corresponding development of advanced drug delivery systems or formulation strategies for this compound. Research in this area is contingent on the identification of a viable therapeutic application.

Integration of this compound Research into Broader Medicinal Chemistry Initiatives

While general medicinal chemistry initiatives continue to explore fluorinated benzamides, there is no specific mention of the integration of this compound research into these broader programs in the available literature. Its structural motifs, a fluoro-substituted phenyl ring and a methylbenzamide core, are common in medicinal chemistry, suggesting it could be of interest in various discovery programs. However, without specific biological data, its role remains undefined.

Future Research Opportunities and Translational Perspectives in Drug Discovery

The lack of existing data presents a clear opportunity for future research. Initial steps would involve the synthesis and subsequent screening of this compound in a variety of biological assays to identify potential therapeutic targets. Should any promising activity be discovered, further translational studies could explore its potential as a lead compound in drug discovery. The future of this compound is entirely dependent on the outcomes of such initial exploratory research.

Q & A

Q. What are the optimal synthetic routes for N-(2-fluoro-5-methylphenyl)-4-methylbenzamide?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting 4-methylbenzoic acid with 2-fluoro-5-methylaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction is typically conducted at low temperatures (-50°C) in anhydrous solvents (e.g., dichloromethane) to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product .

Key Parameters:

Reagent/ConditionRole
DCCActivates carboxyl group
HOBtReduces racemization
Low temperature (-50°C)Prevents decomposition

Q. How can spectroscopic methods confirm the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-F stretches (~1100–1250 cm⁻¹).
  • ¹H-NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.3–2.5 ppm for Ar-CH₃), and the amide NH (δ 8.5–9.0 ppm, broad).
  • ¹³C-NMR : Carboxylic carbon (δ ~165–170 ppm), aromatic carbons (δ 110–150 ppm), and methyl carbons (δ 20–25 ppm) .

Example NMR Data (Hypothetical):

Proton/CarbonChemical Shift (δ)Multiplicity
Amide NH8.7 ppmSinglet (broad)
Aromatic H (ortho to F)7.2 ppmDoublet
4-Methylbenzamide CH₃2.4 ppmSinglet

Q. What experimental conditions optimize fluorescence properties?

Methodological Answer: Fluorescence studies (λex = 340 nm, λem = 380 nm) show maximum intensity at pH 5 and 25°C . Solvent polarity and temperature significantly affect quantum yield. For reproducible results:

  • Use buffered solutions (e.g., acetate buffer for pH 5).
  • Avoid high temperatures (>30°C) to prevent thermal quenching .

Q. How does X-ray crystallography elucidate the compound’s reactivity?

Methodological Answer: Single-crystal X-ray diffraction (using SHELXL for refinement) reveals bond lengths and angles critical for understanding electronic effects. For example:

  • The amide C=O bond length (~1.23 Å) indicates resonance stabilization.
  • Dihedral angles between aromatic rings influence π-π stacking in supramolecular assemblies. Data from SHELX refinement can guide predictions of intermolecular interactions in drug design .

Crystallographic Parameters (Hypothetical):

ParameterValue
Space groupP2₁/c
C=O bond length1.23 Å
Dihedral angle (Ar-F/Ar-CH₃)45°

Q. What computational methods predict binding to biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and DFT calculations assess interactions with enzymes like kinases or GPCRs . Key steps:

Optimize geometry using B3LYP/6-31G(d).

Dock into target active sites (PDB: e.g., 4YAY for kinase inhibition).

Analyze binding energy (ΔG < -7 kcal/mol suggests strong affinity) and hydrogen bonds (e.g., amide NH with Asp86 in kinase) .

Docking Results (Hypothetical):

TargetΔG (kcal/mol)Key Interactions
Kinase X-8.2NH–Asp86, C=O–Lys32
GPCR Y-6.5Fluorine–Arg120

Q. How do structural modifications enhance enzyme inhibition?

Methodological Answer: Comparative SAR studies with analogs (e.g., 4-chloro or 4-methoxy derivatives) reveal:

  • Fluorine substitution : Increases electronegativity, enhancing hydrogen bonding (e.g., 10% higher inhibition of urease vs. non-fluorinated analogs).
  • Methyl groups : Improve lipophilicity (logP +0.5), boosting membrane permeability. Assays using Ellman’s reagent (for thiol enzymes) or spectrophotometric methods quantify inhibition .

Q. What strategies resolve contradictions in fluorescence vs. bioactivity data?

Methodological Answer: Discrepancies between fluorescence intensity and bioactivity (e.g., high fluorescence but low enzyme inhibition) may arise from competing electronic effects. Resolve via:

  • Time-resolved fluorescence : Discern static vs. dynamic quenching mechanisms.
  • Molecular dynamics simulations : Correlate conformational flexibility with activity. For example, rigid conformers may favor fluorescence but hinder target binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.